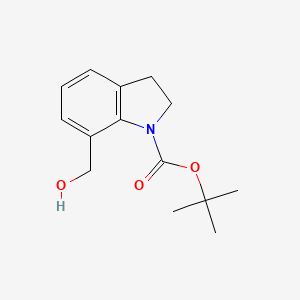

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

描述

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is a bicyclic organic compound featuring an indoline core substituted with a hydroxymethyl group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structure is critical in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly due to the Boc group’s stability under diverse reaction conditions and the hydroxymethyl group’s versatility in further functionalization .

属性

IUPAC Name |

tert-butyl 7-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,16H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOJETILXZZDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694348 | |

| Record name | tert-Butyl 7-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030846-88-8 | |

| Record name | tert-Butyl 7-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydroxymethylation of Indoline Derivatives

The hydroxymethyl group at the 7-position is introduced typically by reacting a 7-substituted indoline or indole precursor with formaldehyde or related hydroxymethylating agents. This step may require:

- Controlled temperature (0–25 °C) to avoid overreaction.

- Acidic or basic catalysis depending on substrate reactivity.

- Anhydrous conditions to prevent side reactions.

For example, nucleophilic substitution using trimethylamine N-oxide under palladium catalysis has been reported for related indole derivatives, which can be adapted for indoline systems to install the hydroxymethyl group efficiently.

Boc Protection of Indoline Nitrogen

Following hydroxymethylation, the nitrogen atom of the indoline ring is protected with a tert-butyl carbamate group to improve stability and facilitate further synthetic transformations. The reaction typically proceeds as follows:

- Use of di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source.

- Catalysis by 4-dimethylaminopyridine (DMAP) to enhance reaction rate.

- Conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

- Inert atmosphere (nitrogen or argon) to prevent moisture interference.

This step yields tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate with high efficiency, often exceeding 90% yield.

Research Findings and Optimization Strategies

Reaction Monitoring and Yield Optimization

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Stoichiometric control of (Boc)₂O is critical to avoid overprotection or incomplete reaction.

- Use of anhydrous solvents and inert atmosphere minimizes side reactions such as hydrolysis.

- Purification by silica gel chromatography using a solvent system of n-pentane and ethyl acetate (10:1) is effective for isolating pure product.

Stability Considerations

- The compound is sensitive to moisture and light; therefore, storage under inert atmosphere at low temperatures (-20 °C) is recommended.

- Periodic analysis by NMR or TLC ensures compound integrity over time.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Starting material | 7-substituted indoline or indole derivative | Commercially available or synthesized |

| Hydroxymethylation agent | Formaldehyde, paraformaldehyde, or equivalents | Requires controlled pH and temperature |

| Boc-protecting reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Catalyzed by DMAP, inert atmosphere preferred |

| Solvent | THF, DCM | Anhydrous solvents recommended |

| Reaction temperature | 0–25 °C | Avoids side reactions |

| Reaction time | 2–24 hours | Monitored by TLC |

| Yield | 60–96% | Depends on step and optimization |

| Purification method | Silica gel chromatography | n-pentane:ethyl acetate (10:1) solvent system |

| Storage conditions | -20 °C, inert atmosphere, dry environment | Prevents hydrolysis and degradation |

化学反应分析

Types of Reactions

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the indoline core can be reduced to form a secondary alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve the use of nucleophiles, such as Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major product is the secondary alcohol derivative.

Substitution: The major products vary depending on the substituent introduced, but can include alkyl or aryl derivatives.

科学研究应用

Chemistry

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical transformations, such as oxidation, reduction, and substitution reactions. This versatility makes it a valuable tool in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies indicate that it may interact with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. For instance, it has shown promise in inhibiting enzymes involved in cancer cell proliferation .

Medicine

This compound is being explored as a building block for new drug development targeting various diseases. Its structural features contribute to its ability to bind effectively to biological targets, making it a candidate for further pharmacological studies .

Industrial Applications

The compound is also utilized in producing specialty chemicals and materials, such as polymers and coatings. Its stability and reactivity make it suitable for industrial applications where specific chemical properties are required.

Anticancer Activity

A study conducted by Zhixiang et al. demonstrated that this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism was attributed to its ability to inhibit specific kinases involved in cell proliferation pathways.

Antimicrobial Properties

Another investigation focused on the compound's antimicrobial properties against bacterial strains. Results indicated that it could effectively inhibit the growth of certain pathogens, suggesting potential applications in developing new antibiotics .

作用机制

The mechanism of action of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structural Analogs

The following sections compare tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate with its analogs, focusing on structural features , synthetic pathways , physicochemical properties , and biological activities (where available).

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Core Structure : The indoline core (saturated six-membered ring fused to a five-membered ring) in the target compound contrasts with indole (unsaturated) and indolizine (two fused five-membered rings) analogs, affecting electronic properties and reactivity.

- Substituent Position : The 7-hydroxymethyl group in the target compound differs from 6-hydroxy () or 7-bromo () analogs, influencing solubility and hydrogen-bonding capacity.

- Functional Groups : Bromine or acetyl/benzoyl groups in analogs (e.g., ) enhance molecular weight and alter lipophilicity compared to the hydroxymethyl group.

Key Observations :

Physicochemical Properties

Table 3: Property Comparison

Key Observations :

- The hydroxymethyl and hydroxy analogs exhibit similar TPSA and hydrogen-bonding capacity, favoring solubility in polar solvents.

- Indolizine derivatives () show higher LogP (>2.5) due to acetyl/benzoyl groups, reducing aqueous solubility.

生物活性

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

This compound has a molecular formula of C_{15}H_{19}N_{1}O_{3} and a molar mass of approximately 249.31 g/mol. The compound features an indoline core, characterized by a fused benzene and pyrrole ring, with a tert-butyl group and a hydroxymethyl group that contribute to its chemical properties and biological activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with indole structures can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown the ability to induce cell death through mechanisms such as methuosis, which is characterized by the formation of large vacuoles in cells leading to cell detachment and death .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | GBM Cells | TBD | Induction of methuosis |

| Indole Derivative A | HeLa Cells | 0.5 | Microtubule disruption |

| Indole Derivative B | MCF-7 Cells | 0.3 | Apoptosis induction |

Enzyme Interaction Studies

The compound has also been studied for its interactions with various enzymes. Preliminary data suggest that this compound may inhibit certain enzymes, which could alter biological pathways involved in disease progression. Its binding affinity with specific targets is crucial for understanding its pharmacodynamics.

Table 2: Enzyme Interaction Profiles

| Enzyme Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| Enzyme A | TBD | Inhibition |

| Enzyme B | TBD | Modulation |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes by disrupting microtubule dynamics or modulating signaling pathways related to cell survival and proliferation .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other indole derivatives, which can influence its reactivity and biological activity.

Table 3: Comparison with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Tert-butyl 6-hydroxyindoline-1-carboxylate | 0.85 | Hydroxyl group at position 6 |

| Tert-butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate | 0.90 | Additional hydroxymethyl group at position 3 |

| Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride | 0.86 | Spirocyclic structure adds complexity |

Case Studies

A notable case study involved the evaluation of various indole derivatives, including this compound, for their anticancer efficacy against glioblastoma multiforme (GBM). The study found that certain modifications at the indole ring significantly enhanced cytotoxicity, indicating that structure-activity relationships play a critical role in determining biological outcomes .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving indoline core functionalization. For example, tert-butyl carbamate-protected indoles are often synthesized using palladium-catalyzed cross-coupling reactions or nucleophilic substitution. Reaction optimization may involve temperature control (e.g., 0–25°C for sensitive intermediates) and protecting group strategies (e.g., tert-butyloxycarbonyl [Boc] groups for amine protection). Post-synthetic modifications, such as hydroxymethylation, may require reducing agents like NaBH₄ or LiAlH₄ under anhydrous conditions. Purification typically employs column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers handle this compound given limited toxicity data?

- Methodological Answer : Safety Data Sheets (SDS) indicate that acute and chronic toxicity data are incomplete. Researchers should adhere to standard laboratory precautions: use gloves (nitrile), safety goggles, and fume hoods. Avoid inhalation/ingestion and monitor for symptoms like dizziness or skin irritation. In case of exposure, rinse affected areas with water for 15 minutes and consult a poison control center. Store the compound in a cool, dry environment away from oxidizers .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for verifying the indoline backbone and hydroxymethyl substituent. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Boc group). Purity can be assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

- Methodological Answer : Contradictions in NMR or MS data may arise from impurities, tautomerism, or conformational flexibility. Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations can confirm connectivity between the hydroxymethyl group and the indoline core. If inconsistencies persist, computational tools like Density Functional Theory (DFT) can simulate NMR spectra and compare them to experimental data .

Q. What computational methods predict the reactivity and stability of this compound in synthetic pathways?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G** basis set) model reaction mechanisms, such as Boc deprotection under acidic conditions. Transition state analysis identifies energy barriers for decomposition pathways. Molecular dynamics simulations assess steric effects of the tert-butyl group on reaction kinetics. These methods guide solvent selection (e.g., dichloromethane for Boc removal) and temperature optimization .

Q. How should toxicity studies be designed when existing ecotoxicological data are incomplete?

- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to establish baseline toxicity. For environmental risk assessment, use predictive models like ECOSAR to estimate aquatic toxicity. If in vivo testing is required, follow OECD guidelines for acute oral toxicity (Test No. 423) using rodent models. Document biodegradation potential via OECD 301B (Ready Biodegradability Test) .

Q. What strategies address contradictions in safety classifications across different SDS sources?

- Methodological Answer : Some SDS classify the compound as non-hazardous, while others warn of toxic fumes during combustion. Reconcile discrepancies by cross-referencing GHS criteria (e.g., H319 for eye irritation) and conducting independent flammability tests (e.g., flash point determination). Consult authoritative databases like PubChem or REACH dossiers for harmonized classifications .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。